molecular formula C16H9F2NO B1452588 4-(3,4-Difluorobenzoyl)isoquinoline CAS No. 1187167-54-9

4-(3,4-Difluorobenzoyl)isoquinoline

Cat. No.: B1452588
CAS No.: 1187167-54-9
M. Wt: 269.24 g/mol
InChI Key: FDBAMISNZANRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorobenzoyl)isoquinoline is a heterocyclic compound with a molecular formula of C16H9F2NO . It has a molecular weight of 269.25 g/mol . The IUPAC name for this compound is (3,4-difluorophenyl)(4-isoquinolinyl)methanone .


Synthesis Analysis

The synthesis of isoquinolines and derivatives like this compound involves various methods. Some of these methods include palladium-catalyzed coupling, copper-catalyzed azidation/aza-Wittig condensation, and Ru (II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H9F2NO/c17-14-6-5-10(7-15(14)18)16(20)13-9-19-8-11-3-1-2-4-12(11)13/h1-9H . The InChI key is FDBAMISNZANRAA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.25 g/mol and a molecular formula of C16H9F2NO .

Scientific Research Applications

Synthesis Techniques and Catalysis

  • 4-(3,4-Difluorobenzoyl)isoquinoline and similar compounds are used in novel synthetic techniques. For example, a study describes the synthesis of diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate (BF(3) x OEt(2)), showcasing a rearrangement reaction catalyzed by this compound (Chang et al., 2010). Another study reports on gold(I)-catalyzed intramolecular cycloaddition to synthesize 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, highlighting innovative catalytic methods (Zhong et al., 2020).

Optical and Electronic Properties

  • Research into the optical and electronic properties of related compounds shows their potential in sensors and optoelectronics. A study on the isoquinolinone derivative MDP-BIQ, which shows dual fluorescence emission, demonstrates the use of such compounds in sensor technology (Craig et al., 2009).

Crystal Structure Analysis

  • Understanding the crystal structures of isoquinolines can aid in drug design and materials science. A study focused on the structures of isoquinoline with different benzoic acids, highlighting the importance of molecular interactions in such compounds (Gotoh & Ishida, 2015).

Development of Bioactive Scaffolds

  • Isoquinolines serve as scaffolds in medicinal chemistry. A study on the synthesis of isoquinolone-4-carboxylic acid, an important bioactive scaffold, exemplifies this application (Wang et al., 2021).

Alkaloid Synthesis

  • Isoquinolines are key in alkaloid synthesis, as illustrated by research on Menispermum dauricum, which isolated various isoquinoline alkaloids with potential medicinal properties (Zhang et al., 2004).

Antitumor Activity

  • Some derivatives of isoquinolines have shown antitumor activities. A study synthesizing novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives assessed their in vitro efficacy against tumor cell lines (Mahmoud et al., 2018).

Novel Compounds with Vasodilatation Activity

  • Research into 2-substituted-3,4-dihydro-1(2H)-isoquinolinones has revealed their potential for vasodilation, indicating therapeutic applications (Zhang San-qi, 2010).

Properties

IUPAC Name

(3,4-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-14-6-5-10(7-15(14)18)16(20)13-9-19-8-11-3-1-2-4-12(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBAMISNZANRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253614
Record name (3,4-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-54-9
Record name (3,4-Difluorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Difluorobenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(3,4-Difluorobenzoyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
4-(3,4-Difluorobenzoyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
4-(3,4-Difluorobenzoyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
4-(3,4-Difluorobenzoyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
4-(3,4-Difluorobenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.